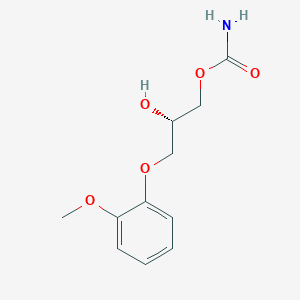

(S)-methocarbamol

描述

(S)-methocarbamol is a chiral form of methocarbamol, a muscle relaxant used to treat skeletal muscle spasms. It is a derivative of guaifenesin and is known for its central nervous system depressant effects. The compound is often used in combination with rest, physical therapy, and other treatments to alleviate discomfort associated with acute musculoskeletal conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methocarbamol typically involves the reaction of guaifenesin with phosgene or a similar carbonylating agent. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the carbamate ester. The process can be summarized as follows:

Starting Material: Guaifenesin

Reagent: Phosgene or a similar carbonylating agent

Catalyst/Base: Pyridine

Solvent: Anhydrous conditions are preferred to avoid hydrolysis

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards.

化学反应分析

Hydrolysis Reactions

(S)-methocarbamol undergoes hydrolysis under acidic or alkaline conditions:

| Condition | Products | Mechanism |

|---|---|---|

| Acidic (HCl, H₂O) | Guaifenesin (3-(o-methoxyphenoxy)-1,2-propanediol) + CO₂ | Nucleophilic attack on carbamate carbonyl |

| Alkaline (NaOH, H₂O) | Same as acidic, with faster degradation | Base-catalyzed cleavage of carbamate |

Experimental Data :

-

Hydrolysis rates increase significantly above pH 10, with complete degradation observed within 2 hours at 80°C .

Thermal Degradation

Thermolysis studies reveal decomposition pathways:

| Temperature | Major Degradation Products | Analytical Method |

|---|---|---|

| >150°C | o-Methoxyphenol, glycidol derivatives | GC-MS, IR spectroscopy |

| 200°C (sealed) | Polycyclic aromatic byproducts | HPLC-DAD |

Implications :

-

Degradation at elevated temperatures produces cytotoxic glycidol derivatives, necessitating strict temperature control during storage .

Oxidative Pathways

Oxidation with strong agents modifies the carbamate and ether moieties:

| Oxidizing Agent | Reaction Site | Products |

|---|---|---|

| KMnO₄ (acidic) | Propanediol chain | 3-(o-methoxyphenoxy)propanedioic acid |

| Ozone (O₃) | Aromatic ring | Quinone derivatives |

Notes :

-

Ozonolysis fragments the aromatic ring, forming unstable intermediates that rearrange into quinones .

Industrial-Scale Reaction Optimization

Key parameters for maximizing yield and purity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| CO₂ pressure | 6000–8000 hPa | Yield increases by 12–15% |

| Ammonia concentration | 25–30% aqueous NH₃ | Reduces byproduct formation |

| Crystallization solvent | Isopropyl alcohol | Purity >99.5% by HPLC |

科学研究应用

Musculoskeletal Pain Relief

Methocarbamol is primarily indicated for acute musculoskeletal pain associated with conditions such as:

- Herniated discs

- Post-operative recovery

- Acute muscle spasms

A retrospective study involving 58 patients with herniated lumbar and cervical discs demonstrated significant pain relief following methocarbamol treatment. Patients reported prompt and striking relief from pain, facilitating quicker recovery from orthopedic procedures .

Adjunct Therapy in Tetanus

In the management of tetanus, methocarbamol serves as an adjunct to other treatments. It helps control neuromuscular spasms associated with the condition. However, its use is often overshadowed by other agents like diazepam .

Seizure Management

While some clinicians have employed methocarbamol intravenously or intramuscularly to manage seizures, caution is advised as it may precipitate seizures in certain cases . Its role in seizure management remains controversial and requires further investigation.

Study on Acute Pain Management

A matched cohort study evaluated the efficacy of methocarbamol in managing pain after traumatic injuries. The results indicated no significant improvement in pain scores compared to controls over three days post-injury, suggesting limited effectiveness for acute pain management in this context .

Nicolau Syndrome Case Report

A rare case report highlighted the occurrence of Nicolau syndrome following intramuscular injection of methocarbamol, leading to soft tissue necrosis. This underscores the potential risks associated with its administration via injection and calls for careful monitoring during treatment .

Data Table: Efficacy and Safety Profile

作用机制

The mechanism of action of (S)-methocarbamol involves its central nervous system depressant effects. It is believed to work by inhibiting the transmission of nerve impulses in the spinal cord and brain, leading to muscle relaxation. The exact molecular targets are not fully understood, but it is thought to interact with GABA receptors and other neurotransmitter systems.

相似化合物的比较

Similar Compounds

Methocarbamol: The racemic mixture of (S)-methocarbamol and its enantiomer.

Carisoprodol: Another muscle relaxant with a similar mechanism of action but different chemical structure.

Cyclobenzaprine: A muscle relaxant with a different mechanism of action, primarily acting on the central nervous system.

Uniqueness

This compound is unique in its chiral form, which may offer different pharmacokinetic and pharmacodynamic properties compared to the racemic mixture. Its specific interactions with neurotransmitter systems also distinguish it from other muscle relaxants.

生物活性

(S)-Methocarbamol is a central nervous system (CNS) depressant primarily used as a muscle relaxant to alleviate discomfort associated with acute musculoskeletal conditions. Its biological activity encompasses various pharmacological effects, mechanisms of action, and metabolic pathways. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

The exact mechanism of action of this compound remains unclear; however, it is believed to involve the following processes:

- Central Nervous System Depression : Methocarbamol exhibits CNS depressant properties, which may contribute to its muscle relaxant effects. It is thought to block spinal polysynaptic reflexes and decrease nerve transmission in spinal and supraspinal pathways .

- Muscle Cell Effects : The compound prolongs the refractory period of muscle cells without directly affecting muscle fiber contraction or motor end plates .

- Convulsion Prevention : In animal studies, methocarbamol has shown efficacy in preventing convulsions induced by electric shock .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its biological activity:

| Parameter | Healthy Patients | Hemodialysis Patients |

|---|---|---|

| Time to Maximum Concentration | 1.1 hours | 1.1 hours |

| Maximum Plasma Concentration | 21.3 mg/L | 28.7 mg/L |

| Area Under Curve (AUC) | 52.5 mg/L·hr | 87.1 mg/L·hr |

| Protein Binding | 46-50% | 47.3-48.9% |

| Elimination Half-Life | 1.14 hours | 1.24 hours |

| Clearance | 0.2-0.8 L/h/kg | - |

The majority of the administered dose is eliminated via urine, with minimal excretion through feces in various animal models .

Biological Activity Profiles

Recent studies have highlighted the complex biological activity profiles of this compound and its metabolites:

- Inhibition of Muscle Spindle Function : Research indicates that methocarbamol affects proprioceptive sensory neurons by inhibiting muscle spindle function in a dose-dependent manner, which may impair proprioception as a potential side effect .

- Electromyography Studies : A study assessing the effects of methocarbamol on electromyographic parameters found no significant impact on muscle fatigue indices during exertion trials, suggesting that its effects on muscle performance may vary among individuals .

Case Studies

A clinical study involving patients with acute orthopedic conditions demonstrated that this compound effectively relieved muscle spasms and pain:

- Patient Demographics : The study included 58 patients with acute conditions, seven with chronic issues, and 18 recovering from surgery.

- Dosage and Efficacy : Patients received an average daily dose of 6 grams in divided doses. The results indicated prompt relief from pain, facilitating recovery in various cases including dislocated shoulders and spastic feet manipulation .

Adverse Effects and Safety Profile

While generally well-tolerated, this compound can cause minor side effects that may necessitate dose adjustments or discontinuation:

属性

IUPAC Name |

[(2S)-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXFOGHNGIVQEH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OC[C@@H](COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。